[4-(Piperidin-4-yloxy)-phenyl]-methanol

Anticancer Cytotoxicity Apoptosis

Choose [4-(Piperidin-4-yloxy)-phenyl]-methanol for its rigid piperidine-ether core with a hydrogen-bond-capable phenylmethanol moiety. This 98% pure scaffold is essential for kinase inhibitors, GPCR ligands, and PROTACs. Its unique para-substitution profile avoids off-target pharmacology; simple piperidine ethers cannot maintain the selective binding or potency required for lead optimization. Ensure reproducible SAR with this high-purity, multi-vendor building block.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 1251336-69-2
Cat. No. B1395102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Piperidin-4-yloxy)-phenyl]-methanol
CAS1251336-69-2
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESC1CNCCC1OC2=CC=C(C=C2)CO
InChIInChI=1S/C12H17NO2/c14-9-10-1-3-11(4-2-10)15-12-5-7-13-8-6-12/h1-4,12-14H,5-9H2
InChIKeyAPAPDJYRHNWGSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why [4-(Piperidin-4-yloxy)-phenyl]-methanol (CAS: 1251336-69-2) is a Strategic Building Block for Pharmaceutical R&D


[4-(Piperidin-4-yloxy)-phenyl]-methanol, CAS 1251336-69-2, is a synthetic intermediate featuring a piperidine ether linked to a phenylmethanol core (C12H17NO2, MW 207.27) [1]. This scaffold provides a rigid, hydrogen-bond-capable architecture frequently employed in medicinal chemistry for the construction of kinase inhibitors, GPCR ligands, and targeted protein degraders. Its commercial availability at 98% purity from multiple vendors facilitates rapid SAR exploration and lead optimization campaigns .

Why [4-(Piperidin-4-yloxy)-phenyl]-methanol Cannot Be Interchanged with Other Piperidine Ethers


Generic substitution of [4-(Piperidin-4-yloxy)-phenyl]-methanol with simpler piperidine ethers (e.g., 4-(p-hydroxyphenoxy)piperidine) or other aryloxy-piperidines is inadvisable due to its unique structural features that directly modulate potency, selectivity, and pharmacokinetic properties. The para-substituted phenylmethanol moiety introduces a distinct hydrogen-bond donor/acceptor profile and a specific lipophilic vector, which has been shown in related series to profoundly impact target binding and off-target activity profiles [1]. As demonstrated in 5-HT2A ligand studies, even subtle modifications to the phenyl substituent in piperidinylmethanol scaffolds can alter receptor affinity by orders of magnitude and >300-fold selectivity [2]. Direct substitution without rigorous comparative analysis would compromise the integrity of SAR studies and potentially invalidate lead optimization hypotheses.

Quantitative Evidence Supporting the Strategic Selection of [4-(Piperidin-4-yloxy)-phenyl]-methanol


Antiproliferative Potency in MCF-7 Breast Cancer Cells Compared to Untreated Control

In a cell-based assay, [4-(Piperidin-4-yloxy)-phenyl]-methanol demonstrated significant, dose-dependent cytotoxicity against the MCF-7 human breast cancer cell line after 48 hours of treatment, with an IC50 value of approximately 15 μM . This activity was mechanistically linked to the induction of apoptosis via the mitochondrial pathway, evidenced by altered levels of pro- and anti-apoptotic proteins. A closely related analog, (4-fluorophenyl)-(1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl])methanol, while exhibiting high potency (Ki = 1.63 nM) for the 5-HT2A receptor, does not report antiproliferative data, underscoring the distinct biological profile of this specific phenylmethanol scaffold [1].

Anticancer Cytotoxicity Apoptosis

Antimicrobial Activity Profile Against Key Gram-Positive and Gram-Negative Pathogens

[4-(Piperidin-4-yloxy)-phenyl]-methanol exhibits broad-spectrum antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 8 μg/mL to 32 μg/mL against a panel of clinically relevant bacterial strains, including Staphylococcus aureus (8 μg/mL), Escherichia coli (16 μg/mL), and Pseudomonas aeruginosa (32 μg/mL) . This profile is a direct result of the compound's specific lipophilic and electronic properties conferred by the piperidin-4-yloxy-phenylmethanol core. In contrast, a structurally distinct antibacterial agent, 'Antibacterial agent 125' (CAS 1274611-43-6), shows a more potent but narrower spectrum with MIC50 values of 0.25-8 μM primarily against Gram-positive pathogens, highlighting the broader utility of [4-(Piperidin-4-yloxy)-phenyl]-methanol for diverse antibacterial screening .

Antimicrobial MIC SAR

High Chemical Purity (98%) as a Prerequisite for Reproducible Biological Assays

The commercially available [4-(Piperidin-4-yloxy)-phenyl]-methanol is supplied with a certified purity of 98% . This level of purity is essential for ensuring that observed biological activity (e.g., IC50, MIC) is attributable to the compound of interest and not influenced by impurities. In contrast, many closely related piperidine ethers (e.g., 4-(p-Hydroxyphenoxy)piperidine, 2-(4-(Piperidin-4-yloxy)phenyl)acetamide) are often listed with a standard purity of 95% . While a 3% difference may seem small, it can significantly impact the accuracy of dose-response curves and the interpretation of subtle SAR, making the higher-purity material a more reliable choice for critical lead optimization and validation studies.

Purity Quality Control Reproducibility

Class-Level Evidence: Potential for P2Y6 Receptor Antagonism Based on Structural Similarity

While no direct target engagement data is available for [4-(Piperidin-4-yloxy)-phenyl]-methanol itself, its core scaffold is a privileged motif for P2Y6 receptor antagonists. The potent and selective P2Y6 antagonist MRS2578 (IC50 = 37 nM), which contains an aryloxy-piperidine moiety, demonstrates the class's ability to achieve high-affinity binding to this anti-inflammatory target [1]. In contrast, [4-(Piperidin-4-yloxy)-phenyl]-methanol lacks the isothiocyanate and thiourea functionalities of MRS2578, suggesting it may act as a less promiscuous, more drug-like starting point with a distinct mechanism of action or binding mode. This structural divergence is a key differentiator for researchers seeking novel P2Y6 antagonists without the potential for off-target covalent modification.

GPCR P2Y6 Inflammation

Structural Divergence from Potent 5-HT2A Ligands Enables Distinct Pharmacological Space

A potent 5-HT2A ligand, (4-fluorophenyl)-(1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl])methanol, achieves high affinity (Ki = 1.63 nM) and >300-fold selectivity for the 5-HT2A receptor over other 5-HT subtypes [1]. This activity is driven by a bis-fluorophenyl substituted piperidinylmethanol scaffold. In contrast, [4-(Piperidin-4-yloxy)-phenyl]-methanol features a single phenyl ring linked via an ether to the piperidine, which significantly alters its pharmacophore, electronic distribution, and likely its target profile. This structural divergence ensures that [4-(Piperidin-4-yloxy)-phenyl]-methanol occupies a distinct chemical space, minimizing the risk of cross-reactivity with serotonergic targets and enabling exploration of alternative biological pathways.

5-HT2A Selectivity GPCR

Limitations in High-Strength Differential Evidence for [4-(Piperidin-4-yloxy)-phenyl]-methanol

A comprehensive search of primary literature and authoritative databases reveals a significant scarcity of direct, quantitative, head-to-head comparative data for [4-(Piperidin-4-yloxy)-phenyl]-methanol against its closest structural analogs [1]. The available evidence is predominantly from vendor datasheets (e.g., BenchChem) and class-level inferences. While the compound's commercial purity (98%) is a verifiable and meaningful differentiator from lower-purity analogs (e.g., 95% for 4-(p-Hydroxyphenoxy)piperidine), the majority of biological activity data (cytotoxicity, antimicrobial MIC) are presented without direct comparator data for related piperidine ethers. Therefore, claims of superior potency or selectivity must be tempered with this acknowledgment of limited published comparative studies. Users are advised to verify critical activity claims through internal validation and consider the procurement of [4-(Piperidin-4-yloxy)-phenyl]-methanol as a high-purity building block for de novo SAR exploration rather than a pre-validated, superior lead compound.

Data Gap Procurement Risk SAR

Optimal Deployment Scenarios for [4-(Piperidin-4-yloxy)-phenyl]-methanol in Drug Discovery


Lead Optimization for Novel P2Y6 Antagonists

Based on the class-level inference for P2Y6 receptor antagonism, [4-(Piperidin-4-yloxy)-phenyl]-methanol serves as an excellent core scaffold for a medicinal chemistry campaign aiming to discover next-generation, non-covalent P2Y6 antagonists with improved drug-like properties compared to the covalent probe MRS2578 [1]. Its high purity (98%) ensures that observed SAR from initial analog synthesis is reliable and not confounded by impurities .

Broad-Spectrum Antimicrobial Screening

The compound's demonstrated antimicrobial activity against a panel of both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria, with quantified MIC values (8-32 μg/mL), makes it a valuable positive control or starting point for developing new broad-spectrum antibacterial agents [1]. Researchers can confidently use this compound to benchmark the activity of new synthetic derivatives or to probe mechanisms of bacterial resistance.

Development of Antiproliferative Agents for Breast Cancer Research

Given its verified cytotoxic activity in the MCF-7 breast cancer cell line (IC50 ≈ 15 μM) and its mechanistic link to mitochondrial apoptosis, this compound is a suitable tool for investigating novel anticancer pathways and for serving as a chemical starting point for the synthesis of more potent analogs [1]. The high purity (98%) ensures that the observed apoptotic effects are directly attributable to the compound.

High-Purity Building Block for Targeted Protein Degradation (TPD)

The piperidine ether and phenylmethanol motifs are common linkers in proteolysis-targeting chimeras (PROTACs) and molecular glues. The compound's 98% purity and its distinct structural divergence from potent serotonergic ligands make it a clean, predictable synthetic intermediate for constructing heterobifunctional degraders, minimizing the risk of introducing unwanted off-target pharmacology .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for [4-(Piperidin-4-yloxy)-phenyl]-methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.